

Spectroscopic and Structural Characterization of Isoquinoline-6-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: *Isoquinoline-6-carbonitrile*

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **isoquinoline-6-carbonitrile**. Due to the limited availability of public experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of the isoquinoline scaffold and related nitrile compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and verification of synthesized **isoquinoline-6-carbonitrile**.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **isoquinoline-6-carbonitrile**. These predictions are derived from known data of analogous structures, including isoquinoline and various nitrile-substituted aromatic compounds.^{[1][2]}

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|--|--------------|---------------------------|
| H-1 | ~9.3 | s | - |
| H-3 | ~8.6 | d | ~5.5 |
| H-4 | ~7.8 | d | ~5.5 |
| H-5 | ~8.2 | d | ~8.5 |
| H-7 | ~7.9 | dd | ~8.5, ~1.5 |
| H-8 | ~8.1 | d | ~8.5 |

Note: Spectra are predicted for a standard deuterated solvent such as CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary based on solvent and experimental conditions.[\[3\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------|--|
| C-1 | ~152 |
| C-3 | ~144 |
| C-4 | ~122 |
| C-4a | ~136 |
| C-5 | ~130 |
| C-6 | ~112 |
| C-7 | ~132 |
| C-8 | ~129 |
| C-8a | ~128 |
| CN | ~118 |

Note: The carbon atom of the nitrile group (CN) is expected to have a chemical shift in the range of 115-120 ppm.[4]

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-----------------------|--|------------------|
| Aromatic C-H stretch | 3100-3000 | Medium |
| Nitrile (C≡N) stretch | 2230-2210 | Sharp, Medium |
| Aromatic C=C stretch | 1650-1450 | Medium to Strong |
| C-H in-plane bend | 1300-1000 | Medium |
| C-H out-of-plane bend | 900-675 | Strong |

Note: The sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.[5]

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |
|--------------------------|---|
| Molecular Formula | C ₁₀ H ₆ N ₂ |
| Molecular Weight | 154.17 g/mol |
| Monoisotopic Mass | 154.0531 u |
| Major Fragment Ion (m/z) | 127 ([M-HCN] ⁺) |

Note: The expected molecular ion peak [M]⁺ would be observed at m/z 154. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[6][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **isoquinoline-6-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the chemical environment of each proton and carbon atom.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).^{[8][9]}

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:

- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure solvent).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern for structural confirmation.

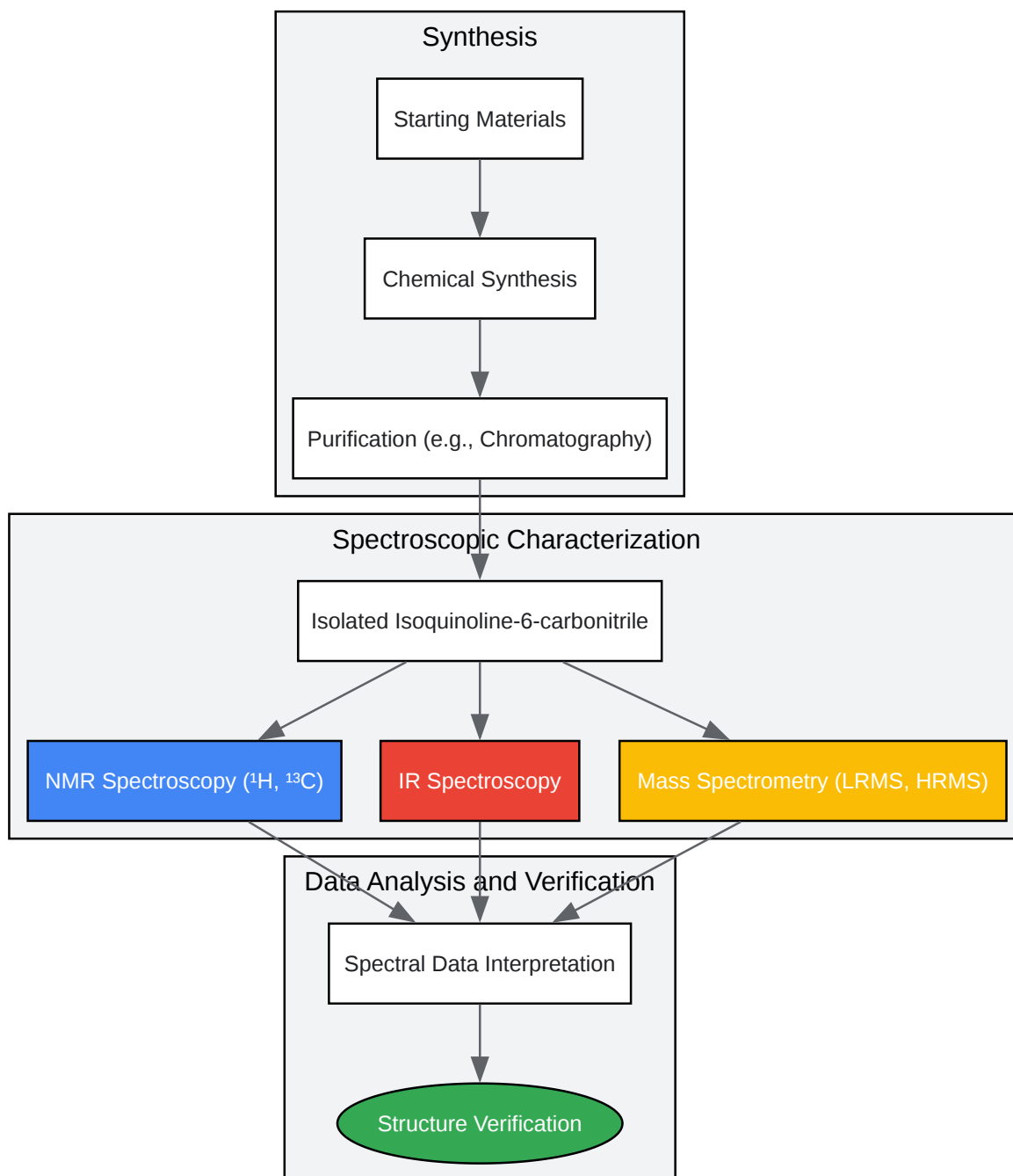
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- EI-MS: Acquire the mass spectrum to observe the molecular ion $[M]^+$ and its fragmentation pattern.
- Data Analysis: Determine the molecular weight from the m/z of the molecular ion. For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.^[4]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of **isoquinoline-6-carbonitrile**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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